molecular formula C13H20ClN B1369020 2-(3-Methyl-benzyl)-piperidine hydrochloride CAS No. 1171524-49-4

2-(3-Methyl-benzyl)-piperidine hydrochloride

Cat. No.: B1369020
CAS No.: 1171524-49-4
M. Wt: 225.76 g/mol
InChI Key: ZUKYFGVETWBKNG-UHFFFAOYSA-N
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Description

2-(3-Methyl-benzyl)-piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-methyl-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-benzyl)-piperidine hydrochloride typically involves the reaction of 3-methyl-benzyl chloride with piperidine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of 3-methyl-benzyl chloride, a key intermediate, can be achieved through the side chain monochlorination of m-xylene in the presence of pyridine or pyridine derivatives at elevated temperatures . This method ensures a high yield of the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-Methyl-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simple amine with a benzyl group, used in various chemical syntheses.

    3-Methyl-benzyl chloride: An intermediate used in the synthesis of 2-(3-Methyl-benzyl)-piperidine hydrochloride.

    Piperidine: A basic nitrogen-containing heterocycle, used as a precursor in the synthesis of various organic compounds.

Uniqueness

This compound is unique due to the presence of both a piperidine ring and a 3-methyl-benzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-[(3-methylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-5-4-6-12(9-11)10-13-7-2-3-8-14-13;/h4-6,9,13-14H,2-3,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKYFGVETWBKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588844
Record name 2-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171524-49-4
Record name 2-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methyl-benzyl)-piperidine hydrochloride
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2-(3-Methyl-benzyl)-piperidine hydrochloride
Reactant of Route 3
2-(3-Methyl-benzyl)-piperidine hydrochloride
Reactant of Route 4
2-(3-Methyl-benzyl)-piperidine hydrochloride
Reactant of Route 5
2-(3-Methyl-benzyl)-piperidine hydrochloride
Reactant of Route 6
2-(3-Methyl-benzyl)-piperidine hydrochloride

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